
(R)-3-Methyltetrahydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyltetrahydro-4H-pyran-4-one is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a methyl group attached to the third carbon and a ketone functional group at the fourth position. It is a chiral molecule, meaning it has non-superimposable mirror images, and the ®-enantiomer is the specific form discussed here.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyltetrahydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-methyltetrahydro-4H-pyran-4-one using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. The reaction typically occurs under mild conditions with hydrogen gas and a suitable solvent.
Industrial Production Methods: Industrial production of ®-3-Methyltetrahydro-4H-pyran-4-one often employs catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is crucial for achieving high enantioselectivity. The reaction is conducted in large-scale reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: ®-3-Methyltetrahydro-4H-pyran-4-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: 3-Methyltetrahydro-4H-pyran-4-carboxylic acid.
Reduction: ®-3-Methyltetrahydro-4H-pyran-4-ol.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
®-3-Methyltetrahydro-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of flavors and fragrances due to its unique aroma profile.
Mechanism of Action
The mechanism of action of ®-3-Methyltetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-3-Methyltetrahydro-4H-pyran-4-one: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Tetrahydropyran-4-one: The parent compound without the methyl group, used in various synthetic applications.
3-Methyl-2,3-dihydro-4H-pyran-4-one: A structurally related compound with a different ring structure.
Uniqueness: ®-3-Methyltetrahydro-4H-pyran-4-one is unique due to its chiral nature and specific configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral environments makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(3R)-3-methyloxan-4-one |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
PGPWMORFOPRGCA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1COCCC1=O |
Canonical SMILES |
CC1COCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


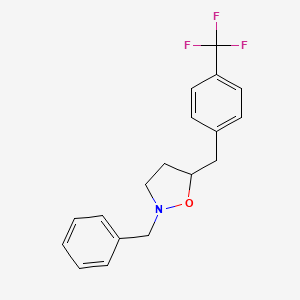
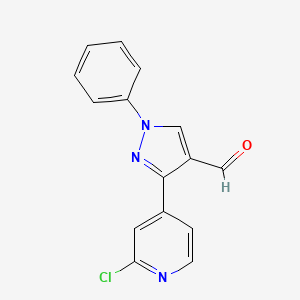
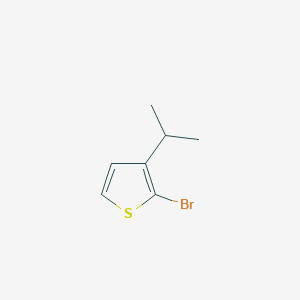

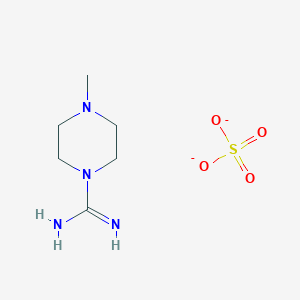
![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
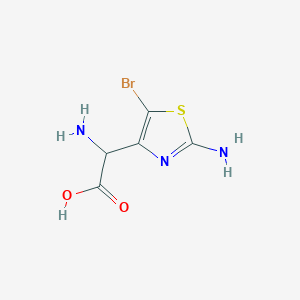
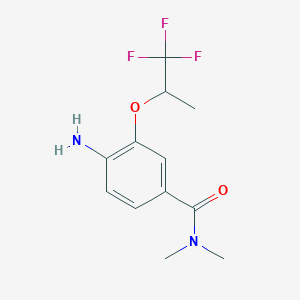
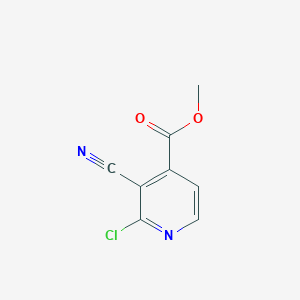
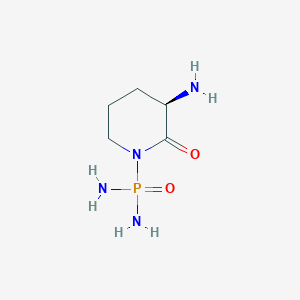
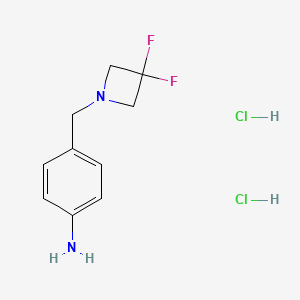
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
